molecular formula C15H32N2O2 B13634283 tert-butylN-(9-amino-2-methylnonan-2-yl)carbamate

tert-butylN-(9-amino-2-methylnonan-2-yl)carbamate

Cat. No.: B13634283
M. Wt: 272.43 g/mol
InChI Key: XMCNPGVXKKXPOB-UHFFFAOYSA-N
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Description

tert-ButylN-(9-amino-2-methylnonan-2-yl)carbamate is a chemical compound with the molecular formula C15H32N2O2 and a molecular weight of 272.4268 . This compound is characterized by its tert-butyl carbamate group and a long alkyl chain with an amino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(9-amino-2-methylnonan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the reaction of tert-butyl chloroformate with 9-amino-2-methylnonane in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-(9-amino-2-methylnonan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of tert-butylN-(9-amino-2-methylnonan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The tert-butyl carbamate group can be cleaved under acidic conditions to release the active amine, which then interacts with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-ButylN-(9-amino-2-methylnonan-2-yl)carbamate is unique due to its long alkyl chain and specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .

Properties

Molecular Formula

C15H32N2O2

Molecular Weight

272.43 g/mol

IUPAC Name

tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate

InChI

InChI=1S/C15H32N2O2/c1-14(2,3)19-13(18)17-15(4,5)11-9-7-6-8-10-12-16/h6-12,16H2,1-5H3,(H,17,18)

InChI Key

XMCNPGVXKKXPOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CCCCCCCN

Origin of Product

United States

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